molecular formula C16H14O B15157318 1-[2-(2-Phenylethenyl)phenyl]ethanone

1-[2-(2-Phenylethenyl)phenyl]ethanone

Cat. No.: B15157318
M. Wt: 222.28 g/mol
InChI Key: CVXNFZXOZQEBQD-UHFFFAOYSA-N
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Description

1-[2-(2-Phenylethenyl)phenyl]ethanone is an organic compound with the molecular formula C16H14O It is characterized by the presence of a phenylethenyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Phenylethenyl)phenyl]ethanone can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Phenylethenyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(2-Phenylethenyl)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenylethenyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ethanone group can form hydrogen bonds with active site residues, influencing enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-Phenylethenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its phenylethenyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-(2-phenylethenyl)phenyl]ethanone

InChI

InChI=1S/C16H14O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,1H3

InChI Key

CVXNFZXOZQEBQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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